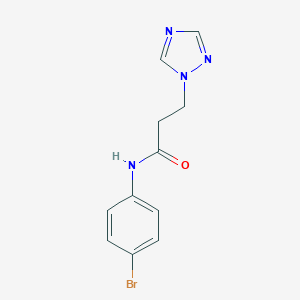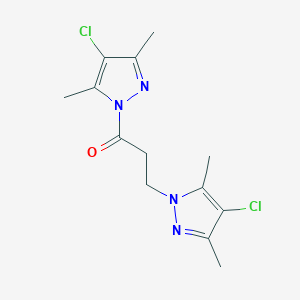
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPTP is a triazole-based compound that belongs to the class of azole antifungal drugs.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes. This results in the disruption of the fungal cell membrane, leading to cell death. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antifungal and antibacterial activities. However, N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has limitations as well. It has been found to exhibit cytotoxic effects on certain cell lines, making it unsuitable for certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. One potential direction is the development of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives with improved potency and selectivity. Another potential direction is the investigation of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a potential therapeutic agent for parasitic infections. Further studies are also needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and its potential as a cancer therapy.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 4-bromoaniline with 1H-1,2,4-triazole-1-carboxylic acid to form N-(4-bromophenyl)-1H-1,2,4-triazole-1-carboxamide. This intermediate is then reacted with 3-bromo-1-propanol to form N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. The reaction scheme is as follows:
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit antifungal, antibacterial, and anticancer activities. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to inhibit the growth of certain parasites, making it a potential candidate for the treatment of parasitic infections.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGXXPZSZBJJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B497285.png)
![4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497286.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497288.png)

![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497290.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497292.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497293.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497295.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497296.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497297.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B497303.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B497304.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide](/img/structure/B497307.png)
![Benzo[1,3]dioxol-5-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B497308.png)